Extended π-Conjugation via (E)-4-Methylstyryl Linker Versus Non-Styryl N-Tosyl Analog
CAS 1487410-26-3 incorporates an (E)-4-methylstyryl group connecting the 4-methylphenyl ring to the sulfonamide sulfur, creating a trans-stilbene-like conjugated system. In contrast, the direct analog dimethyl (2R)-2-[(4-methylphenyl)sulfonylamino]butanedioate (CAS 616866-44-5) attaches the 4-methylphenyl group directly to the sulfonamide without an intervening ethenyl spacer . While no head-to-head biological comparison between these two exact compounds has been published, the styrylsulfonamide patent literature establishes that the nature and geometry of the styryl double bond is a key determinant of antiproliferative activity within this chemotype [1]. The E (trans) configuration found in CAS 1487410-26-3 positions the aromatic ring farther from the sulfonamide, which influences molecular shape, lipophilicity, and potential protein-binding interactions relative to the shorter, non-conjugated analog.
| Evidence Dimension | Molecular topology – presence of (E)-ethenyl spacer |
|---|---|
| Target Compound Data | (E)-CH=CH spacer; C15H19NO6S; MW 341.38; calculated LogP ~2.5 (estimated from fragment contributions) |
| Comparator Or Baseline | Direct S–N attachment; C13H17NO6S; MW 315.34; calculated LogP ~1.85 |
| Quantified Difference | Molecular weight increase of 26.04 Da; estimated ΔLogP ≈ +0.65; extended molecular length by ~2.4 Å (C=C bond + aromatic spacing) |
| Conditions | In silico physicochemical comparison based on published molecular formulas and computed properties; no head-to-head biological assay data available for these two specific molecules |
Why This Matters
The structural extension alters lipophilicity and molecular recognition surfaces, making CAS 1487410-26-3 a distinct chemical entity for SAR exploration or target identification campaigns; substituting with non-styryl analogs will yield different ADME and binding profiles.
- [1] US Patent 7,208,526 B2. Styrylsulfonamides. Issued April 24, 2007. Assignee: Hoffmann-La Roche Inc. View Source
